Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

CYP inhibition Drug metabolism ADME-Tox

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is the 8-methyl-substituted scaffold for medicinal chemistry. Unlike unsubstituted analogs (CAS 1286754-14-0) or the 2-methyl isomer (CAS 87597-23-7), this substitution yields weak hERG liability (IC50=3.97µM) and moderate CYP1A2 (IC50=200nM)—ideal for kinase inhibitor (ENPP1, CDK9, PI3K) optimization. High purity enables direct use in parallel synthesis. Validated negative control for POLR1A (IC50=10,000nM). Enables regioselective functionalization at positions 2, 5, or 6.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B8045512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CN=C2C
InChIInChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-12-9-7(2)11-4-5-13(8)9/h4-6H,3H2,1-2H3
InChIKeyMUYXXMOGMFBVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1956354-81-6): Core Structural and Procurement Baseline


Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1956354-81-6) is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyrazine core, substituted with a methyl group at the 8-position and an ethyl ester at the 3-position . This specific substitution pattern distinguishes it from other imidazo[1,2-a]pyrazine-3-carboxylate analogs and positions it as a versatile building block for the synthesis of bioactive molecules . The compound is commercially available with a typical purity specification of 95% , making it suitable for direct use in medicinal chemistry campaigns and structure-activity relationship (SAR) exploration.

Why Ethyl 8-Methylimidazo[1,2-a]pyrazine-3-carboxylate Cannot Be Directly Replaced by Unsubstituted or 2-Methyl Imidazopyrazine Analogs


The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, but its pharmacological and physicochemical properties are exquisitely sensitive to subtle substitution changes [1]. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate features a unique combination of an 8-position methyl and a 3-position ethyl ester. Replacing this compound with a generic analog, such as the unsubstituted ethyl imidazo[1,2-a]pyrazine-3-carboxylate (CAS 1286754-14-0) or the 2-methyl isomer (CAS 87597-23-7), is not a straightforward substitution. These structural differences can lead to divergent metabolic stability, off-target liability (e.g., CYP and hERG inhibition), and altered synthetic utility due to differences in reactivity and steric hindrance [2][3]. The quantitative evidence provided below demonstrates precisely how this specific substitution pattern translates into a verifiable and meaningful differentiation profile for scientific selection and procurement.

Ethyl 8-Methylimidazo[1,2-a]pyrazine-3-carboxylate: Quantifiable Differentiation from In-Class Comparators


Moderate CYP1A2 Inhibition: A Distinct Metabolic Profile Compared to High-Potency CYP1A2 Inhibitors in the Imidazopyrazine Class

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate exhibits a moderate inhibitory effect on human CYP1A2 with an IC50 of 200 nM [1]. In contrast, other imidazopyrazine derivatives, such as the influenza virus nucleoprotein inhibitor A4, show no inhibition of CYP1A2 even at 50 µM [2]. This places the target compound in a distinct category: it is not a potent CYP1A2 inhibitor (which can be a liability for drug-drug interactions), nor is it entirely devoid of CYP1A2 activity (which may be advantageous for certain pro-drug activation strategies).

CYP inhibition Drug metabolism ADME-Tox

Favorable hERG Liability Profile: Lower Cardiac Risk Compared to Related Kinase Inhibitor Scaffolds

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate demonstrates weak inhibition of the hERG potassium channel with an IC50 of 3.97 µM (3,970 nM) [1]. This value is substantially higher (weaker inhibition) than many marketed kinase inhibitors derived from related heterocyclic scaffolds, which often exhibit hERG IC50 values in the sub-micromolar range, a known flag for QT prolongation risk [2]. This quantitative difference suggests a lower intrinsic cardiotoxicity liability for this specific building block.

hERG Cardiotoxicity Safety pharmacology

Regiochemical Differentiation: The 8-Methyl Group Confers Unique Synthetic and Steric Advantages Over the 2-Methyl Isomer

The 8-methyl substituent on the pyrazine ring of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate provides a distinct steric and electronic environment compared to the 2-methyl isomer (CAS 87597-23-7). This positional difference is crucial for controlling regioselectivity in subsequent derivatization reactions, such as halogenation, cross-coupling, or nucleophilic substitution . The 8-position is adjacent to a bridgehead nitrogen, whereas the 2-position is on the imidazole ring, leading to divergent reactivity profiles. This specific regiochemistry is a verifiable point of differentiation for chemists designing focused libraries.

Regioselectivity Synthetic utility Medicinal chemistry

Weak RNA Polymerase I Inhibition: Minimizing Cytotoxic Off-Target Effects Observed with Potent POLR1A Inhibitors

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate exhibits weak inhibition of DNA-directed RNA polymerase I (POLR1A) with an IC50 of 10,000 nM (10 µM) [1]. While potent POLR1A inhibitors (e.g., CX-5461, IC50 ~ 100 nM) are being pursued for anticancer therapy, they often carry significant cytotoxicity liabilities [2]. The relatively weak activity of this compound against POLR1A means it is less likely to induce unintended nucleolar stress and cell death, making it a more suitable starting point for programs targeting other mechanisms where RNA Pol I inhibition is an undesired off-target effect.

RNA polymerase I Anticancer Selectivity

Optimal Deployment Scenarios for Ethyl 8-Methylimidazo[1,2-a]pyrazine-3-carboxylate Based on Verifiable Evidence


Scaffold for Kinase Inhibitor Lead Optimization with Preferential Metabolic Profile

This compound serves as an ideal core scaffold for kinase inhibitor programs (e.g., targeting ENPP1, CDK9, or PI3K) where a moderate CYP1A2 inhibition profile (IC50 = 200 nM) is desired to balance metabolic stability with reduced drug-drug interaction risk [1]. The weak hERG liability (IC50 = 3.97 µM) also supports its use in early lead optimization where cardiovascular safety is a primary concern [2].

Synthetic Building Block for Regioselective Functionalization

The distinct 8-methyl substitution pattern makes this compound a valuable building block for the regioselective introduction of functional groups (e.g., via halogenation or metal-catalyzed cross-coupling) at the 2-, 5-, or 6-positions of the imidazopyrazine core . Its commercial availability in 95% purity facilitates direct use in parallel synthesis and library production without further purification .

Negative Control or Reference Standard for RNA Polymerase I Inhibition Assays

Given its weak inhibitory activity against POLR1A (IC50 = 10,000 nM), this compound can be effectively utilized as a negative control or reference standard in assays designed to identify potent and selective RNA polymerase I inhibitors [3]. Its well-characterized activity profile in this assay provides a reliable benchmark for assessing the potency of novel inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.